molecular formula C19H17ClO3 B5720392 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one

3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one

Cat. No. B5720392
M. Wt: 328.8 g/mol
InChI Key: JSWZAQVDMVGLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one, also known as CEC, is a synthetic compound that belongs to the class of coumarin derivatives. CEC has been the subject of extensive research in recent years due to its potential therapeutic applications. In

Mechanism of Action

The exact mechanism of action of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one is not fully understood, but it is thought to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In inflammation, this compound has been found to suppress the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce apoptosis and cell cycle arrest, reduce migration and invasion, and inhibit angiogenesis. In inflammation, this compound has been shown to suppress the production of pro-inflammatory cytokines, reduce oxidative stress, and inhibit the activation of immune cells. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neurotrophic factor expression.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one is its relatively simple synthesis method, which makes it readily available for laboratory experiments. Another advantage is its broad range of potential therapeutic applications, which makes it a versatile compound for research. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the safety and toxicity of this compound.

Future Directions

There are several future directions for research on 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of interest is the investigation of this compound's potential therapeutic applications in other areas, such as cardiovascular disease and metabolic disorders. Additionally, more research is needed to understand the mechanism of action of this compound and to identify potential drug targets. Finally, the safety and toxicity of this compound need to be thoroughly investigated to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with methylamine and subsequent methylation. The yield of this compound is typically around 50%, and the purity can be improved through recrystallization.

Scientific Research Applications

3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has been investigated for its potential therapeutic applications in various areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

3-(2-chlorophenyl)-6-ethyl-7-methoxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO3/c1-4-12-9-14-17(10-16(12)22-3)23-11(2)18(19(14)21)13-7-5-6-8-15(13)20/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWZAQVDMVGLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.